2-Bromo-6-(4-chloro-phenyl)-quinoline
Description
2-Bromo-6-(4-chloro-phenyl)-quinoline is a halogenated quinoline derivative characterized by a bromine atom at the 2-position and a 4-chlorophenyl group at the 6-position of the quinoline scaffold. Quinolines are heterocyclic aromatic compounds with a fused benzene-pyridine ring system, widely studied for their pharmaceutical and agrochemical applications . Substitution patterns on the quinoline core significantly influence physicochemical properties and biological activity. Unlike common 4-position substitutions (e.g., chloroquine derivatives, see ), this compound features substituents at the 2- and 6-positions, which may confer distinct reactivity and pharmacological profiles .
Properties
Molecular Formula |
C15H9BrClN |
|---|---|
Molecular Weight |
318.59 g/mol |
IUPAC Name |
2-bromo-6-(4-chlorophenyl)quinoline |
InChI |
InChI=1S/C15H9BrClN/c16-15-8-4-12-9-11(3-7-14(12)18-15)10-1-5-13(17)6-2-10/h1-9H |
InChI Key |
NOEXORMMFCHFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(C=C3)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Key Comparisons:
Substituent Impact:
Physicochemical Properties
Key Data:
Analysis:
- The bromo and chloro substituents in this compound contribute to low solubility, typical of halogenated aromatics.
- Amino and methoxy groups (e.g., in 4k) improve polarity and solubility but may reduce metabolic stability .
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